[14]Annulene [14]Annulene [14]annulene is an aromatic annulene.
Brand Name: Vulcanchem
CAS No.: 2873-14-5
VCID: VC1895466
InChI: InChI=1S/C14H14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H
SMILES: C1=CC=CC=CC=CC=CC=CC=C1
Molecular Formula: C14H14
Molecular Weight: 182.26 g/mol

[14]Annulene

CAS No.: 2873-14-5

Cat. No.: VC1895466

Molecular Formula: C14H14

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

[14]Annulene - 2873-14-5

Specification

CAS No. 2873-14-5
Molecular Formula C14H14
Molecular Weight 182.26 g/mol
IUPAC Name cyclotetradecaheptaene
Standard InChI InChI=1S/C14H14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H
Standard InChI Key RYQWRHUSMUEYST-UHFFFAOYSA-N
SMILES C1=CC=CC=CC=CC=CC=CC=C1
Canonical SMILES C1=CC=CC=CC=CC=CC=CC=C1

Introduction

# Annulene: Structure, Properties, and Aromaticity Annulene, also known as cyclotetradecaheptaene, is a conjugated monocyclic hydrocarbon belonging to the annulene family. This compound has garnered significant interest in chemical research due to its unique structural properties and theoretical importance in understanding aromaticity in larger ring systems. With fourteen carbon atoms in its ring structure, Annulene serves as an important model for investigating the Hückel's rule in expanded ring systems and provides valuable insights into the relationship between molecular structure and electronic properties.

Molecular Structure

The chemical structure of Annulene features a fourteen-membered ring with seven double bonds, officially named as cyclotetradeca-1,3,5,7,9,11,13-heptaene . The systematic IUPAC name includes the specific configuration of these double bonds: (1Z,3Z,5E,7E,9Z,11E,13E)-cyclotetradeca-1,3,5,7,9,11,13-heptaene, indicating the geometric arrangement of the double bonds within the structure .

Physical and Chemical Properties

Table 1: Basic Physical and Chemical Properties of Annulene

PropertyValueSource
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
CAS Number2873-14-5
Hydrogen Bond Donor Count0*Based on structure
Hydrogen Bond Acceptor Count0*Based on structure
Rotatable Bond Count0*Based on structure

*These properties are inferred based on the similar compound information in search result , as Annulene also contains only carbon and hydrogen atoms with no functional groups capable of hydrogen bonding.

Aromaticity and Electronic Structure

Steric Hindrance and Planarity

The aromaticity of Annulene is limited by steric factors. In the ring structure, inward-directed hydrogen atoms are separated by only four or five intervening carbon atoms, which causes them to be pushed toward each other along the diagonal rather than the sides of the polygon . This arrangement creates steric hindrance, though less severe than in smaller annulenes, which affects the planarity of the molecule.

Research indicates that Annulene exhibits only limited aromatic character compared to other annulenes with more favorable geometric arrangements of inward-directed hydrogens . This limited aromaticity is a consequence of the molecule's difficulty in maintaining a perfectly planar conformation, which is essential for full aromatic stabilization through complete π-electron delocalization.

Synthesis and Preparation Methods

Derivatives and Related Compounds

Several derivatives of Annulene have been synthesized and studied, expanding our understanding of this class of compounds:

  • Novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza annulenes have been synthesized through twofold condensation reactions of symmetrical bromo-substituted vinamidinum salt with various ortho-diamino and ortho-amino-hydroxyarenes .

  • Researchers have also reported the synthesis of 3,4,7,8,9,10,13,14-octadehydro annulene, which has been used in comparative aromaticity studies with its benzannelated derivatives .

Spectroscopic Properties and Characterization

Nuclear Magnetic Resonance (NMR) Properties

Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial technique in studying the structure and electronic properties of annulenes. For Annulene derivatives, NMR studies have provided detailed information about their bond fixation and aromaticity . The analysis of 1H NMR spectra of annulene complexes has focused on ring current shielding of internal protons and deshielding of external protons, which gives valuable insights into the aromatic character of these compounds .

Spectral Behavior of Derivatives

The ultraviolet/visible spectral behavior of dibenzo-tetraaza and dibenzo-dioxadiaza annulenes has been examined in dimethyl sulfoxide (DMSO) . These spectroscopic analyses, along with elemental analysis, infrared, 1H NMR, 13C NMR, and mass spectra, have been instrumental in confirming the molecular structure of these newly synthesized compounds .

Research Significance and Applications

Comparative Studies

The synthesis of Annulene derivatives has enabled comparative studies of aromaticity among various annulene systems. For instance, research on octadehydro annulene has provided insights into how structural modifications affect the aromatic character of these compounds . These studies contribute to our broader understanding of the relationship between molecular structure and electronic properties in conjugated systems.

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